dBET6
Overview
Description
dBET6 is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades bromodomain and extraterminal domain (BET) proteins by the ubiquitin-proteasome system . BET proteins are epigenetic readers that play a key role in regulating gene expression and are involved in various cellular processes, including inflammation and cancer .
Scientific Research Applications
dBET6 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
dBET6 is a potent and selective Degrader (PROTAC) of BET bromodomains . It primarily targets the Bromodomain and extraterminal domain (BET) proteins, which are epigenetic readers that act as key proinflammatory factors . It binds to BRD4 (BD1) with an IC50 of 14 nM .
Mode of Action
This compound is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system . It comprises BET antagonist (+)-JQ1 conjugated to a cereblon E3 ubiquitin ligase ligand . It induces maximal in vitro heterodimerization of BRD4 (BD1) and CRBN-DDB1 at 35 nM .
Biochemical Pathways
This compound affects the cGAS-STING pathway, a molecular pathway of the innate immune system . Light damage (LD) leads to dramatic activation of the cGAS-STING pathway, whereas this compound suppresses LD-induced STING expression in reactive macrophages/microglia and the related inflammatory response .
Pharmacokinetics
Intraperitoneal injection of this compound leads to the rapid degradation of BET protein in the retina without detectable toxicity . The pharmacokinetics of this compound are characterized by a T max of 0.5h, C max of 447 (ng/ml), and terminal t 1/2 of 0.87 h .
Result of Action
This compound improves retinal responsiveness and visual acuity after light damage (LD). It also represses LD-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration . It exerts neuroprotective effects by inhibiting cGAS-STING in reactive retinal macrophages/microglia .
Action Environment
The action of this compound is influenced by environmental factors such as light damage. In the presence of light damage, this compound is able to inhibit retinal inflammation and protect against retinal degeneration . It is expected to become a new strategy for the treatment of retinal degeneration .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
dBET6 functions by recruiting BET proteins to the ubiquitin-proteasome system for degradation. It interacts with BET proteins, such as BRD2, BRD3, and BRD4, through its bromodomain-binding moiety. The other end of this compound binds to the E3 ubiquitin ligase Cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BET proteins. This targeted degradation disrupts the transcriptional programs regulated by BET proteins, leading to various downstream effects .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of oncogenes and other pro-survival genes regulated by BET proteins. Additionally, this compound has been found to inhibit cell proliferation and migration in several cancer cell lines. In retinal cells, this compound protects against light-induced retinal degeneration by inhibiting the activation of the cGAS-STING pathway and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its dual binding to BET proteins and the E3 ubiquitin ligase Cereblon. By forming a ternary complex, this compound facilitates the ubiquitination and degradation of BET proteins. This degradation leads to the disruption of BET protein-mediated transcriptional regulation, resulting in changes in gene expression. In cancer cells, this mechanism leads to the downregulation of oncogenes and the induction of apoptosis. In retinal cells, this compound inhibits the cGAS-STING pathway, reducing inflammation and protecting against retinal degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly taken up by cells and leads to the degradation of BET proteins within hours of treatment. The stability and degradation of this compound itself have been studied, showing that it remains effective over extended periods in vitro. Long-term studies have demonstrated that this compound can maintain its protective effects against retinal degeneration and continue to inhibit cancer cell proliferation over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively degrade BET proteins and exert its therapeutic effects without significant toxicity. At higher doses, this compound may cause adverse effects, including off-target protein degradation and toxicity. In animal models of cancer, this compound has demonstrated dose-dependent antitumor activity, with higher doses leading to greater tumor regression. In retinal degeneration models, this compound has been shown to protect against light-induced damage in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes involved in various metabolic processes. In cancer cells, this compound-induced degradation of BET proteins leads to changes in the expression of metabolic enzymes and regulators, impacting cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with transporters and binding proteins. It is taken up by cells via endocytosis and distributed to various cellular compartments. This compound has been shown to accumulate in the nucleus, where it interacts with BET proteins and facilitates their degradation. The distribution of this compound within tissues has been studied in animal models, showing its ability to reach target tissues, such as tumors and the retina .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on BET proteins. This compound contains targeting signals that direct it to the nucleus, allowing it to interact with nuclear BET proteins. Post-translational modifications, such as ubiquitination, further regulate the activity and function of this compound within the nucleus. The nuclear localization of this compound is crucial for its ability to degrade BET proteins and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dBET6 involves the conjugation of a BET antagonist, such as (+)-JQ1, to a ligand for the E3 ubiquitin ligase cereblon . The synthetic route typically includes the following steps:
Synthesis of the BET antagonist: The BET antagonist is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Synthesis of the cereblon ligand: The cereblon ligand is synthesized separately through a series of chemical reactions.
Conjugation: The BET antagonist and the cereblon ligand are conjugated through a linker to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dBET6 undergoes various chemical reactions, including:
Degradation: This compound induces the degradation of BET proteins by the ubiquitin-proteasome system.
Common Reagents and Conditions
Major Products
The major product formed from the reactions involving this compound is the degraded BET protein, which is targeted for proteasomal degradation .
Comparison with Similar Compounds
dBET6 is compared with other similar compounds, such as dBET1 and ARV-825 . These compounds also target BET proteins for degradation but differ in their potency and cell permeability . This compound is tenfold more potent in degrading BET proteins compared to dBET1 and has improved cell permeability . This makes this compound a more effective and versatile tool compound for studying BET protein functions and developing therapeutic strategies .
List of Similar Compounds
- dBET1
- ARV-825
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1950634-92-0 | |
Record name | dBET6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.